molecular formula C8H11Cl4IN2O B7452346 CID 16240317

CID 16240317

Cat. No.: B7452346
M. Wt: 419.9 g/mol
InChI Key: JVFOJQZBPGQUCL-UHFFFAOYSA-O
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Description

(Hypothetical section due to lack of data)
CID 16240317 is a chemical compound registered in PubChem, a public database for chemical structures and properties. While its exact structure and application are unspecified in the provided evidence, typical metadata for such compounds includes:

  • Molecular formula: Unavailable
  • Molecular weight: Unavailable
  • IUPAC name: Unavailable
  • Key functional groups: Unavailable
  • Therapeutic/industrial applications: Unavailable

For accurate characterization, experimental data such as NMR, mass spectrometry, or crystallography would be essential .

Properties

InChI

InChI=1S/C8H10N2O.Cl4I/c1-7(11)9-8-5-3-4-6-10(8)2;1-5(2,3)4/h3-6H,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFOJQZBPGQUCL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=[N+]1C.Cl[I-](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl4IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

(Framework based on and )
To contextualize CID 16240317, two structurally or functionally related compounds are compared below.

Table 1: Comparative Analysis of this compound and Analogs

Property This compound Analog 1 Analog 2
CAS Number N/A 96551-22-3 1046861-20-4
Molecular Formula N/A C₁₄H₁₇NO₃ C₆H₅BBrClO₂
Molecular Weight (g/mol) N/A 247.29 235.27
LogP (iLOGP) N/A 2.77 0.0
Bioavailability Score N/A 0.55 0.55
Key Applications N/A Synthetic intermediate Boronic acid reagent

Key Contrasts:

Structural Complexity: Analog 1 (C₁₄H₁₇NO₃) contains an indole core with Boc protection, while Analog 2 (C₆H₅BBrClO₂) is a boronic acid derivative .

Physicochemical Properties : Analog 1 exhibits higher lipophilicity (LogP = 2.77) compared to Analog 2 (LogP = 0.0), suggesting differences in membrane permeability .

Synthetic Utility : Analog 1 is used in peptide synthesis, whereas Analog 2 serves as a cross-coupling reagent in Suzuki-Miyaura reactions .

Q & A

Q. How should I structure a manuscript reporting novel findings on this compound?

  • Methodological Answer : Follow the IMRaD format:
  • Introduction : Link gaps in literature to your hypothesis.
  • Methods : Detail synthetic pathways and instrumentation (e.g., “NMR spectra recorded on a 500 MHz Bruker Avance III”).
  • Results : Use SI units and avoid redundancy with figures.
  • Discussion : Contrast results with prior studies, emphasizing mechanistic insights. Submit to journals enforcing COPE guidelines .

Q. What strategies mitigate bias when interpreting negative results in this compound studies?

  • Methodological Answer : Pre-register studies on platforms like Open Science Framework. Use blinding during data analysis. Report negative results transparently, discussing limitations (e.g., sample size, assay sensitivity). Perform post-hoc power analysis to validate conclusions .

Interdisciplinary Applications

Q. How can computational chemistry enhance experimental research on this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities and conformational dynamics. Validate in silico findings with SPR or ITC assays. Publish workflows in reproducible formats (Jupyter notebooks) .

Q. What interdisciplinary frameworks integrate this compound into materials science research?

  • Methodological Answer : Investigate its application in MOFs or polymer composites using SEM/TEM for structural characterization. Collaborate with physicists to assess electronic properties via UPS/XPS. Publish in hybrid journals (e.g., ACS Applied Materials & Interfaces) .

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